molecular formula C23H23N5O3 B3001187 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896068-63-6

8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3001187
CAS No.: 896068-63-6
M. Wt: 417.469
InChI Key: BEBIJVNRLDRKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine-dione core. Key structural attributes include:

  • Position 3: A 4-methylbenzyl substituent, contributing hydrophobicity and steric bulk.
  • Methyl groups: At positions 1, 6, and 7, enhancing metabolic stability and modulating steric interactions. The compound’s molecular formula is estimated as C₂₄H₂₅N₅O₃ (molecular weight ≈ 443.5 g/mol), though experimental validation is required.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14-7-9-17(10-8-14)12-27-21(29)19-20(25(4)23(27)30)24-22-26(13-18-6-5-11-31-18)15(2)16(3)28(19)22/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBIJVNRLDRKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CC5=CC=CO5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine that has garnered interest due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of imidazo[2,1-f]purine exhibit significant antidepressant and anxiolytic properties. A study synthesized various derivatives and evaluated their effects on serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The compound showed promising results in the forced swim test (FST) in mice, indicating potential efficacy as an antidepressant. Notably, it exhibited greater antianxiety effects compared to diazepam at a dose of 2.5 mg/kg .

The proposed mechanism involves the modulation of serotonin receptor activity and inhibition of specific phosphodiesterases (PDE4B and PDE10A). These actions contribute to increased serotonin levels in the brain, which is crucial for mood regulation and anxiety relief. Molecular modeling studies have further supported these findings by demonstrating favorable binding interactions with the targeted receptors .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized several derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to evaluate their biological activities. The synthesis involved modifying various substituents to enhance receptor affinity. The results indicated that certain derivatives had higher affinity for serotonin receptors compared to others, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: In Vivo Efficacy

In vivo studies were conducted using animal models to assess the antidepressant effects of selected compounds. The results from the FST demonstrated that the compound not only reduced immobility time but also improved locomotor activity in treated animals. This suggests a potential dual effect on mood enhancement and anxiety reduction .

Data Summary

Activity Findings
Antidepressant Significant reduction in immobility time in FST
Anxiolytic Greater efficacy than diazepam at 2.5 mg/kg
Receptor Affinity High affinity for 5-HT1A and 5-HT7 receptors
PDE Inhibition Weak inhibitory activity for PDE4B and PDE10A

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous imidazo[2,1-f]purine-2,4-dione derivatives, emphasizing substituent variations and their implications:

Compound Name / ID Substituents (Positions) Molecular Weight Key Properties/Activities Synthesis Yield (%) Reference
Target Compound 8-(furan-2-ylmethyl), 3-(4-methylbenzyl), 1,6,7-trimethyl ~443.5 Hypothesized enhanced solubility (furan) and hydrophobic interactions (4-methylbenzyl) N/A N/A
3-(4-Fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl 3-(4-Fluorobenzyl), 8-(3-methoxyphenyl) 447.47 Moderate PDE4B1/PDE10A inhibition; fluorobenzyl enhances receptor affinity 56
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl 8-(4-Fluorophenyl), 3-(2-methoxyethyl), 7-phenyl 446.44 Improved selectivity for serotonin receptors due to 2-methoxyethyl N/A
8-(2-((3-Chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl 8-(2-(3-chloroanilino)ethyl), 1,3,6,7-tetramethyl 400.90 High dopamine D2 receptor binding; aminoethyl linker enhances CNS penetration N/A
8-Butyl-1-methyl-7-(2-(trifluoromethyl)phenyl) 8-butyl, 7-(2-trifluoromethylphenyl) 433.40 Potent kinase inhibition (IC₅₀ < 100 nM); trifluoromethyl enhances metabolic stability 15
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl 8-(2-methoxyphenyl), 7-(p-cyanophenyl) 411.43 Cytotoxicity in cancer cell lines (IC₅₀ = 1.2–3.8 µM); cyano group improves lipophilicity 67

Structural and Functional Insights

  • However, furan’s lower electron density may reduce π-π stacking interactions with hydrophobic enzyme pockets. Aryl/alkyl substituents: Compounds with 4-fluorophenyl () or 3-methoxyphenyl () at position 8 exhibit enhanced receptor binding, likely due to optimized electronic and steric profiles.
  • Position 3 Modifications :

    • 4-Methylbenzyl (Target) : The methyl group on the benzyl ring may reduce polarity compared to 4-fluorobenzyl (), altering membrane permeability.
    • 2-Methoxyethyl () : This polar group improves solubility but may limit blood-brain barrier penetration compared to hydrophobic substituents.
  • Methylation Patterns :

    • The 1,6,7-trimethyl configuration in the target compound contrasts with tetramethyl derivatives (e.g., ), where additional methylation at position 3 may hinder rotational freedom and receptor access.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound, and how can purity be confirmed?

Answer:
The synthesis typically involves multi-step reactions with careful control of solvents, catalysts, and temperature. For example, analogous purine-dione derivatives have been synthesized via:

  • Method A : Reacting intermediates in dichloromethane with trifluoroacetic acid (TFA) at room temperature, followed by column chromatography for purification .
  • Method B : Automated thiolation in anhydrous tetrahydrofuran (THF) with triethylamine, using robotic platforms to ensure reproducibility .
    Purity is confirmed via melting point analysis , ¹H/¹³C NMR (to verify substituent positions and stereochemistry), and HRMS (to validate molecular mass accuracy). Cross-referencing spectral data with computational predictions (e.g., DFT-calculated chemical shifts) enhances structural validation .

Basic: What spectroscopic techniques are critical for characterizing its structural integrity?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at N1/N6/N7, furan-2-ylmethyl at C8) and confirms tautomeric forms .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending modes .
  • HRMS (ESI) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm mass error .
  • UV-Vis : Monitors π→π* transitions in the imidazopurine core, useful for stability studies under varying pH/temperature .

Advanced: How can researchers optimize yield and regioselectivity during functionalization of the imidazopurine core?

Answer:

  • Solvent/Catalyst Screening : Use factorial design experiments (e.g., 2^k designs) to test combinations of solvents (DMF, THF) and catalysts (Pd(OAc)₂, CuI). For instance, THF with triethylamine improves nucleophilic substitution at C8 .
  • Protecting Groups : Temporarily block reactive sites (e.g., N3 with benzyl groups) to direct functionalization to desired positions .
  • In Situ Monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reaction kinetics dynamically .

Advanced: How can computational methods guide the analysis of structure-activity relationships (SAR) for this compound?

Answer:

  • Docking Studies : Use software like AutoDock or Schrödinger to model interactions with biological targets (e.g., enzymes with purine-binding pockets). For example, docking analogs of imidazopurine-diones into ATP-binding sites can predict inhibitory activity .
  • MD Simulations : Assess conformational stability of substituents (e.g., 4-methylbenzyl vs. furan-2-ylmethyl) under physiological conditions .
  • QSAR Models : Correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with experimental bioactivity data to prioritize synthetic targets .

Advanced: How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

Answer:

  • Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts, followed by full spectroscopic profiling to identify structures (e.g., dimerization products or oxidation artifacts) .
  • Mechanistic Re-evaluation : Re-examine reaction pathways using isotopic labeling (e.g., ¹³C-glucose in starting materials) to trace unexpected bond formations .
  • Collaborative Validation : Cross-validate data with independent labs or databases (e.g., PubChem, Reaxys) to rule out instrumentation errors .

Advanced: What strategies integrate this compound into a broader theoretical framework for drug discovery or enzyme inhibition?

Answer:

  • Target Identification : Link its structure to known purine-based inhibitors (e.g., xanthine oxidase or kinase inhibitors) via chemogenomic databases like ChEMBL .
  • Pathway Mapping : Use systems biology tools (KEGG, Reactome) to map its potential interactions in folate metabolism or nucleotide biosynthesis, given structural similarities to 5,10-methylene-THF analogs .
  • Hypothesis-Driven Design : Test derivatives against disease models (e.g., cancer cell lines with upregulated purine metabolism) to validate mechanistic hypotheses .

Advanced: How can AI-driven automation enhance the synthesis and analysis of this compound?

Answer:

  • Reaction Robotics : Deploy platforms like Chemspeed or LabMate to automate solvent/catalyst screening, reducing human error and enabling high-throughput optimization .
  • ML-Powered Predictive Models : Train neural networks on historical reaction data to predict optimal conditions (e.g., solvent polarity, temperature) for new derivatives .
  • Real-Time Analytics : Integrate inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) with AI algorithms for adaptive process control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.